Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is a novel vanadium compound known for its inhibitory effects on phosphatases, particularly inositol phosphatases . This compound has garnered attention for its potential therapeutic applications, including the treatment of neurodegenerative diseases and its antineoplastic activity .
Mechanism of Action
Target of Action
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate, a novel Vanadium compound, primarily targets phosphatases , particularly inositol phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolic processes.
Mode of Action
As an inhibitor of phosphatases, this compound binds to these enzymes, preventing them from removing phosphate groups from their substrate molecules . This inhibition disrupts the normal function of the phosphatases, leading to alterations in cellular signaling pathways.
Biochemical Pathways
The inhibition of phosphatases, particularly inositol phosphatases, affects various biochemical pathways. Inositol phosphatases are involved in the regulation of the phosphoinositide signaling pathway, which plays a key role in numerous cellular processes, including cell growth and survival, metabolism, and intracellular trafficking . By inhibiting these enzymes, this compound can potentially alter these processes.
Result of Action
The molecular and cellular effects of this compound’s action are linked to its inhibition of phosphatases. This compound has been utilized in the treatment of neurodegenerative diseases and has shown antineoplastic activity , suggesting it may influence cell growth and survival pathways.
Biochemical Analysis
Biochemical Properties
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is known to interact with various enzymes and proteins. It acts as an inhibitor of phosphatases, particularly inositol phosphatases . The nature of these interactions involves the inhibition of these enzymes, which can affect various biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting phosphatases, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid and potassium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired peroxo complex. The general reaction scheme can be represented as follows:
V2O5+H2O2+C6H4NO2+KOH→C6H4K2NO7V
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments to accommodate larger production volumes. The key is maintaining the purity and stability of the compound during the scaling process.
Chemical Reactions Analysis
Types of Reactions
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.
Scientific Research Applications
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate has a wide range of scientific research applications:
Chemistry: Used as an inhibitor of phosphatases, particularly inositol phosphatases.
Biology: Investigated for its role in inhibiting angiogenesis and endothelial cell growth.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in proteomics research for its inhibitory properties.
Comparison with Similar Compounds
Similar Compounds
Potassium Bisperoxo(1,10-phenanthroline)oxovanadate: Another peroxovanadium compound with similar inhibitory effects on phosphatases.
Oxovanadium Compounds: These compounds also exhibit inhibitory properties but differ in their ancillary ligands and specific biological activities.
Uniqueness
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is unique due to its specific ligand structure, which confers distinct inhibitory properties and potential therapeutic applications . Its ability to inhibit inositol phosphatases and affect angiogenesis sets it apart from other vanadium compounds .
Properties
IUPAC Name |
dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSNUCBFQHXQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K2NO7V+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V) affect cell proliferation in neuronal and glial cell lines?
A1: Research indicates that bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [, ]. When introduced to cultures of neuroblastoma (NB 41) and glioma (C6) cells, bpV(pic) led to a significant decrease in proliferation rates and caused the cells to accumulate at the G2/M transition phase of the cell cycle []. This suggests that bpV(pic), through PTP inhibition, disrupts the tightly regulated process of cell cycle progression, ultimately hindering uncontrolled cell growth.
Q2: What is the proposed mechanism behind the cell cycle arrest observed in cells treated with this compound(V)?
A2: The study suggests that bpV(pic) might be targeting cdc25 phosphatases within the cells []. Cdc25 phosphatases play a crucial role in activating cyclin-dependent kinase p34cdc2, a key regulator of the G2/M transition. The researchers observed increased tyrosine phosphorylation of p34cdc2 and a significant reduction in its kinase activity in bpV(pic) treated cells []. This hyperphosphorylation and inactivation of p34cdc2, likely caused by the inhibition of cdc25, prevents the cells from progressing through the G2/M checkpoint, leading to the observed cell cycle arrest.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.